p-(1-Octenyl)anisole
Description
The Role of Anisole (B1667542) Derivatives
Anisole, or methoxybenzene, is a widely used organic intermediate and a precursor to perfumes, pharmaceuticals, and dyes. wikipedia.orgresearchgate.net The presence of the methoxy (B1213986) (-OCH3) group is pivotal to its chemical behavior. wikipedia.org This group acts as a potent electron-donating group through the mesomeric effect, enriching the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. wikipedia.orgquora.com This activation renders anisole and its derivatives significantly more reactive towards electrophilic aromatic substitution compared to benzene itself. wikipedia.orgpearson.com
This enhanced nucleophilicity makes the anisole scaffold a valuable starting point in multi-step syntheses. nih.gov Modern synthetic chemistry has further expanded the toolkit for modifying anisoles. For instance, while classical reactions favor ortho and para substitution, advanced catalytic systems involving transition metals like palladium or chromium can achieve unprecedented ortho-selective arylation or regioselective alkylation, showcasing the continuous effort to control selectivity in C-H functionalization. nih.govrsc.org
The Strategic Importance of Alkene Functionalization
Alkenes are fundamental building blocks in organic synthesis due to the reactivity of the carbon-carbon double bond. cambridge.org The ability to transform this functional group into a wide array of other groups—such as alkanes, alcohols, epoxides, or carbonyls—makes alkenes exceptionally versatile intermediates. cambridge.orgresearchgate.net The functionalization of alkenes is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures from simpler, readily available starting materials. cambridge.org
Key strategies for alkene functionalization include:
Difunctionalization: This powerful approach involves the simultaneous formation of two new bonds across the double bond in a single step, rapidly increasing molecular complexity. researchgate.net
Radical-Mediated Reactions: The use of radical intermediates provides a potent tool for transforming simple alkenes into value-added products, including complex azides. acs.orgnih.gov
Photoredox Catalysis: This emerging field uses light to drive chemical reactions, enabling the development of mild, selective, and sustainable methods for alkene functionalization, such as oxo-functionalization reactions. rsc.org
The presence of both a reactive aromatic ring (the anisole moiety) and a versatile functional handle (the alkene) in p-(1-Octenyl)anisole makes it a bifunctional molecule with significant potential in synthetic design.
Structure
3D Structure
Properties
CAS No. |
71820-46-7 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-oct-1-enyl]benzene |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h8-13H,3-7H2,1-2H3/b9-8+ |
InChI Key |
BGPUSBQKFGABPH-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Significance of 1 Octenyl Moiety in Chemical Transformations and Building Block Synthesis
The (1-octenyl) group is more than just a simple hydrocarbon chain; its specific structure imparts valuable synthetic utility. As an eight-carbon chain, it provides a significant hydrophobic component, a feature often exploited in the design of molecules intended to interact with biological membranes or nonpolar environments. The modification of starch with octenyl succinic anhydride (B1165640) (OSA), for example, introduces a hydrophobic octenyl group, creating an amphiphilic polymer used extensively as an emulsifier and encapsulating agent in the food industry. conicet.gov.arresearchgate.netresearchgate.net
The terminal double bond of the 1-octenyl group is a key reactive site, open to a vast number of chemical transformations. This makes the moiety a versatile building block for introducing further functionality.
Key Transformations of the Alkene Functional Group
| Reaction Type | Description | Potential Product Type |
|---|---|---|
| Hydrogenation | Addition of H₂ across the double bond. | Alkyl chain (p-Octylanisole) |
| Hydroboration-Oxidation | Anti-Markovnikov addition of H and OH. | Primary Alcohol |
| Epoxidation | Formation of a three-membered cyclic ether. | Epoxide |
| Dihydroxylation | Addition of two hydroxyl groups. | Diol |
| Oxidative Cleavage | Breaks the double bond to form carbonyls. | Aldehyde/Carboxylic Acid |
This reactivity allows the (1-octenyl) group to serve as a synthetic linchpin, enabling the connection or elaboration of molecular scaffolds. The synthesis of such moieties can be achieved through various means, including the chemical modification of naturally derived acids or through catalytic reactions involving octene. ontosight.ai
Chemical Reactivity and Transformation Pathways of P 1 Octenyl Anisole
Olefinic Reactivity
The 1-octenyl group behaves as a typical terminal alkene, susceptible to a variety of addition and transformation reactions across its carbon-carbon double bond.
Hydrofunctionalization Reactions (e.g., Hydrofluorination, Hydrosilylation)
Hydrofunctionalization involves the addition of an H-X molecule across the double bond. While direct studies on p-(1-octenyl)anisole are not prevalent, the reactivity can be inferred from similar substrates.
Hydrofluorination: Research into the gold-catalyzed hydrofluorination of the precursor alkyne, 4-(1-octynyl)anisole, provides significant insight. mit.edu The reaction, catalyzed by (SIPr)AuOt-Bu, yields a mixture of fluorinated alkene isomers, demonstrating that a fluorine atom can be incorporated into the octenyl chain. mit.edu The major products formed from the alkyne are 4-(2-fluoro-1-octenyl)anisole and 4-(1-fluoro-octenyl)anisole. mit.eduamazonaws.com This suggests that direct hydrofluorination of this compound would likely proceed, yielding fluorinated octyl chains attached to the anisole (B1667542) ring.
Hydrosilylation: The addition of a silicon-hydride bond across the double bond is a powerful method for synthesizing organosilicon compounds. google.com Platinum-based catalysts, such as Speier's and Karstedt's catalysts, are commonly used for the hydrosilylation of alkenes. google.com Studies on 1-octene (B94956), a structurally similar terminal alkene, show that it readily undergoes hydrosilylation. For instance, platinum nanoparticles immobilized in mesostructured silica (B1680970) have been shown to be a highly active and non-leaching catalyst for 1-octene hydrosilylation. rsc.org Given this, this compound is expected to be a suitable substrate for hydrosilylation, leading to the corresponding silylated octyl-anisole derivative. Iron-based catalysts are also emerging as a cost-effective alternative for promoting hydrosilylation reactions under mild conditions. google.com
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
The electron-rich double bond of the octenyl group is susceptible to various oxidation reactions.
Epoxidation: Epoxides, or oxiranes, are three-membered cyclic ethers that can be synthesized from alkenes. masterorganicchemistry.com A standard method for this transformation is the reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction, known as the Prilezhaev reaction, would convert the double bond of this compound into an epoxide ring. masterorganicchemistry.com Biocatalytic methods also exist; for example, the bacterium Pseudomonas oleovorans is capable of epoxidizing 1,7-octadiene (B165261) to 7,8-epoxy-1-octene, highlighting a regioselective pathway that could be applicable to this compound. nih.gov These epoxidized intermediates are valuable as they can be opened by various nucleophiles under either acidic or basic conditions. masterorganicchemistry.com
Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved through dihydroxylation. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com To make the process more economical and safer, OsO₄ is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. youtube.com This would transform this compound into 1-(p-methoxyphenyl)octane-1,2-diol.
Polymerization and Oligomerization Potential (e.g., in Copolymerization Research)
The terminal double bond in this compound gives it the potential to act as a monomer in polymerization reactions. While specific studies on the polymerization of this compound are scarce, its structural similarity to styrene (B11656) and its derivatives suggests it could participate in various polymerization mechanisms.
Anisole itself is often used as a solvent in polymerization reactions, such as atom transfer radical polymerization (ATRP), where it has been shown to influence reaction control. rsc.orgcmu.edu Research on the copolymerization of ethylene (B1197577) with other alpha-olefins like 1-hexene (B165129) and 1-octene using Ziegler-Natta catalysts is well-established. researchgate.net These studies provide a basis for how a long-chain alpha-olefin like this compound might be incorporated into a polymer chain. Furthermore, research into creating biocompatible nanogels has utilized the polymerization of 2-vinylanisole (B1582427), a structural isomer of this compound, demonstrating that anisole-containing monomers can form polymers. mdpi.com This suggests that this compound could be a candidate for copolymerization research, potentially imparting specific properties to the resulting polymer due to its long alkyl chain and functional aromatic ring. rsc.org
Aromatic Ring Reactivity
The anisole ring in this compound is highly activated towards electrophilic attack due to the electron-donating methoxy (B1213986) group.
Electrophilic Aromatic Substitution (EAS) Pathways
The methoxy group is a strong activating, ortho-para directing substituent for electrophilic aromatic substitution (EAS). hu.edu.jomsu.edu This means that electrophiles will preferentially attack the positions ortho and para to the methoxy group. Since the para position is already occupied by the octenyl chain, substitution is expected to occur primarily at the ortho positions (C2 and C6). The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. msu.edu
A key example of this reactivity is the Friedel-Crafts alkylation of anisole with 1-octene, which is a direct method for synthesizing isomers of the title compound. scielo.br Using a niobium phosphate (B84403) catalyst, this reaction yields monoalkylated products, demonstrating the feasibility of introducing an octenyl chain onto the anisole ring. scielo.br The existing octenyl group on this compound would likely exert some steric hindrance, potentially reducing the rate of further substitution at the ortho positions compared to unsubstituted anisole.
Below is a table summarizing the expected major products for common EAS reactions on the anisole parent system, which informs the expected reactivity of the this compound ring at the available ortho positions.
| Reaction | Reagents | Electrophile | Major Product Orientation |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho, para |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho, para |
| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho, para |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | ortho, para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho, para |
C-H Activation and Functionalization Strategies
Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis. mdpi.com This approach avoids the need for pre-functionalized substrates. rsc.org For this compound, C-H activation can be envisioned at several positions: the aromatic ring, the vinylic positions of the double bond, or the benzylic-like position adjacent to the ring.
Aromatic C-H Activation: The methoxy group can direct the functionalization of the C-H bonds at the ortho positions. Scandium-catalyzed C-H alkylation of anisoles with olefins, including 1-octene, has been shown to produce ortho-alkylated products with high yields. nih.gov This demonstrates a highly regioselective pathway for functionalizing the aromatic ring of anisole derivatives.
Alkenyl C-H Activation: Recent advances have enabled the challenging functionalization of alkenyl C-H bonds. rsc.orgnih.gov Using a palladium/norbornene cooperative catalytic system, it is possible to achieve site-selective arylation at the distal carbon of an alkene, guided by a directing group. nih.gov While this would require modification of the this compound structure to include a directing group, it opens up possibilities for selectively functionalizing the terminal end of the octenyl chain. nih.gov
Benzylic C-H Activation: The C-H bonds on the carbon adjacent to the aromatic ring (the benzylic position) are often more reactive. rsc.org While this compound has a vinylic carbon, not a benzylic one, directly attached to the ring, the allylic C-H bonds at the C3 position of the octenyl chain could exhibit enhanced reactivity. Methods involving deprotonation facilitated by metal-arene π-coordination offer pathways to functionalize such positions. rsc.org
Transformations Involving Both Moieties
The presence of both the anisole ring and the octenyl chain in a single molecule opens the door to complex transformations that construct new rings and molecular scaffolds.
Tandem reactions, also known as cascade or domino reactions, are processes involving two or more consecutive reactions where the subsequent step is triggered by the functionality formed in the previous one, all occurring in a single operation without isolating intermediates. wikipedia.org Such reactions are highly efficient in terms of atom economy and for rapidly building molecular complexity. wikipedia.orgdtu.dk
For this compound, a plausible tandem reaction could involve an initial functionalization of one moiety that sets up a subsequent reaction with the other. For instance, a reaction sequence could be initiated on the octenyl chain, followed by an intramolecular reaction involving the anisole ring.
Table 3: Hypothetical Tandem Reaction of this compound
| Step | Reaction Type | Description |
| 1. Initial Functionalization | Hydroboration-Oxidation of the alkene | The octenyl double bond is converted to a primary alcohol, forming p-(8-hydroxyoctyl)anisole. |
| 2. Subsequent Transformation | Intramolecular Etherification (Williamson) | Under basic conditions, the phenoxide of a related phenol (B47542) derivative could displace a leaving group on the alkyl chain, or the alcohol could displace a leaving group on the ring (via SNAr). |
| 3. Alternative Subsequent Step | Friedel-Crafts Alkylation | The alcohol could be converted to a carbocation under acidic conditions, which then attacks the electron-rich anisole ring to form a new ring. |
These sequences, which combine multiple bond-forming events in one pot, represent a highly streamlined approach to synthesizing complex cyclic structures from a linear precursor like this compound. dtu.dknih.gov
The structure of this compound is well-suited for intramolecular cyclization reactions, where the octenyl chain reacts with the anisole ring to form a new cyclic system. A common and powerful method for achieving this is the intramolecular Friedel-Crafts reaction.
Under strong acid catalysis (e.g., polyphosphoric acid, H₂SO₄), the double bond of the octenyl chain can be protonated to generate a secondary carbocation. This electrophilic center can then be attacked by the nucleophilic anisole ring. Given the electron-donating nature of the methoxy group, the attack will be directed to the ortho position, leading to a 6-endo-trig cyclization. The resulting product would be a tetralin derivative, a core structure found in many natural products and bioactive molecules.
The feasibility and outcome of such cyclizations depend on factors like the stability of the intermediate carbocation and the length and flexibility of the alkyl chain connecting the two reactive moieties. Anionic cyclization reactions are also a possibility, where a carbanion generated on the alkyl chain attacks the aromatic ring. harvard.edu These reactions provide a direct entry into polycyclic frameworks from simple acyclic precursors.
Computational Chemistry Studies on Reaction Pathways and Intermediates
Computational chemistry has emerged as a powerful tool for understanding the intricate details of chemical reactions involving anisole and its derivatives. By modeling the behavior of molecules and their interactions, researchers can gain insights into reaction mechanisms, predict the stability of intermediates, and rationalize experimental observations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of anisole alkylation. DFT calculations can determine the geometries of transition states and the energetics of reaction pathways, providing a theoretical framework for understanding experimental outcomes. scirp.orgcranfield.ac.uk
For instance, in the context of Friedel-Crafts reactions, which are a common method for synthesizing alkylated anisoles, DFT can be used to model the interaction between anisole, the alkylating agent (like an olefin), and the catalyst. scirp.org These calculations help in understanding the regioselectivity of the reaction, i.e., why the alkyl group adds to a specific position on the anisole ring. rsc.org Studies on similar aromatic alkylations have shown that DFT can elucidate the role of the catalyst and solvent effects on the reaction pathway. scirp.org
Theoretical investigations into the decomposition of anisole have utilized DFT to study transmethylation mechanisms. These studies reveal that in the absence of a catalyst, the reaction proceeds through a methyl free radical transfer. cranfield.ac.uk However, in the presence of a Brønsted acid catalyst, the mechanism shifts to a dual electrophilic attack, which significantly lowers the energy barriers for the reaction. cranfield.ac.uk Specifically, the energy barriers for the formation of methyl-containing compounds were found to be reduced by as much as 60 kcal/mol when a catalyst was present. cranfield.ac.uk
The table below summarizes key findings from DFT studies on related anisole reactions.
| Study Focus | Key Findings | Reference |
| Transmethylation in anisole decomposition | Catalyzed reaction proceeds via a dual electrophilic attack mechanism, significantly lowering the energy barrier. | cranfield.ac.uk |
| Friedel-Crafts alkylation | DFT helps in understanding regioselectivity and the role of catalysts and solvents. | scirp.org |
| C-H alkylation of anisoles | Theoretical calculations support the proposed catalytic cycle for highly regioselective alkylation. | nih.gov |
This table is generated based on available data for anisole and related reactions and serves as an illustrative example.
The study of excited state dynamics is crucial for understanding the photochemistry of anisole and its derivatives. researchgate.netnih.govwiley-vch.de Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for investigating the electronic excited states of molecules. researchgate.netnih.gov
Theoretical studies on anisole have shown that upon photoexcitation, several deactivation pathways are possible. researchgate.netresearchgate.netrsc.org One important pathway involves the ¹πσ* state, which can lead to the cleavage of the O-CH₃ bond, resulting in a methyl radical. researchgate.netrsc.org Calculations have also identified conical intersections (CIs) between the ground and excited state potential energy surfaces, which act as funnels for rapid, non-radiative deactivation back to the ground state. researchgate.netrsc.org
In the case of protonated anisole derivatives, the relaxation dynamics are significantly different. researchgate.netrsc.org Besides the deformation of the benzene (B151609) ring, the lowest ¹(σ,n)π* state plays a crucial role. This can lead to a barrierless relaxation pathway to the ground state or, with sufficient energy, cleavage of the C-OCH₃ bond. researchgate.netrsc.org The photophysical properties of anisole-containing dyad systems have also been investigated using TD-DFT, revealing the potential for photoinduced electron transfer (PET) reactions. nih.govresearchgate.net
The following table presents a summary of computational findings on the excited state deactivation of anisole derivatives.
| System | Key Deactivation Pathway(s) | Computational Method | Reference |
| Neutral Anisole | ¹πσ* state leading to O-CH₃ cleavage; Conical intersections for non-radiative decay. | RI-MP2, RI-CC2 | researchgate.netrsc.org |
| Protonated Anisole | Prefuwenic deformation of the ring; ¹(σ,n)π* state leading to C-OCH₃ cleavage. | RI-MP2, RI-CC2 | researchgate.netrsc.org |
| Anisole-Thioindoxyl Dyad | Photoinduced electron transfer (PET). | TD-DFT | nih.govresearchgate.net |
| Anisole | Direct dissociation along a repulsive excited state (³s). | DFT, TDDFT | researchgate.net |
This table is generated based on available data for anisole and its derivatives and serves as an illustrative example.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and flexibility. cresset-group.com For molecules like this compound, with a flexible alkyl chain, MD simulations can reveal the accessible conformations and the energetic landscape connecting them. sfu.ca
MD simulations have been successfully used to study the structure of anisole and its derivatives in the liquid state. uniroma1.itresearchgate.netepa.govx-mol.net These studies, often combined with experimental techniques like neutron and X-ray scattering, provide a detailed picture of intermolecular interactions, such as π-π stacking and weak C-H···O and C-H···π hydrogen bonds. uniroma1.itresearchgate.netepa.gov The simulations are typically performed using force fields like OPLS-AA, which describe the potential energy of the system. uniroma1.it
The table below illustrates the type of information that can be obtained from MD simulations of anisole derivatives.
| System | Focus of MD Simulation | Key Findings | Reference |
| Anisole and 2,3,5-trimethylanisole | Liquid state structure | Detailed description of π-π stacking and weak hydrogen bonding. | uniroma1.itresearchgate.netepa.gov |
| Anisole | Rotational barrier | Theoretical investigation of the barrier to rotation of the methoxy group. | acs.org |
| FGFR Isoforms with Inhibitor | Conformational changes upon binding | Inhibitor binding induces a switch from an open to a closed conformation in the P-loop of FGFR2. | mdpi.com |
This table is generated based on available data for anisole and related systems and serves as an illustrative example.
Elucidation of Catalytic Mechanisms
Understanding the mechanism of catalysis is essential for optimizing reaction conditions and developing new, more efficient catalysts. For the synthesis of this compound, both Lewis and Brønsted acids are commonly used as catalysts.
The alkylation of anisole with olefins, such as 1-octene, is a classic example of a Friedel-Crafts reaction. rsc.orgvedantu.com This reaction can be catalyzed by both Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄, solid acid catalysts). vedantu.comresearchgate.netresearchgate.net
Lewis acids function by activating the alkylating agent. In the case of an olefin like 1-octene, the Lewis acid can polarize the double bond, making it more electrophilic and susceptible to attack by the electron-rich anisole ring.
Brønsted acids can protonate the olefin to form a carbocation, which then acts as the electrophile in the subsequent alkylation step. cranfield.ac.uk Solid acid catalysts, such as zeolites and niobium phosphate, are often preferred due to their ease of separation and reusability. researchgate.netscielo.brscielo.br
The nature of the acid sites (Lewis vs. Brønsted) on a catalyst can significantly influence the reaction's selectivity and activity. researchgate.net For example, in the acylation of anisole, which is a related reaction, the ratio of Brønsted to Lewis acid sites was found to be a key factor in determining the catalyst's performance. researchgate.net Catalysts with a higher number of Brønsted acid sites showed excellent activity and selectivity. researchgate.net
In the alkylation of anisole with 1-octene catalyzed by niobium phosphate, both Lewis and Brønsted acid sites are present. scielo.brscielo.br The reaction proceeds with the formation of various octylanisole isomers due to the isomerization of the 1-octene double bond under the reaction conditions. scielo.brscielo.br
The table below summarizes the role of different acid catalysts in the alkylation of anisole.
| Catalyst | Type of Acidity | Role in Alkylation | Reference |
| Niobium Phosphate | Lewis and Brønsted | Catalyzes the alkylation of anisole with 1-octene, leading to a mixture of octylanisole isomers. | scielo.brscielo.br |
| Zeolites (e.g., H-beta) | Primarily Brønsted | Promotes the alkylation of anisole with hexene and hexyl alcohol. | researchgate.net |
| MoCl₅ | Lewis | Acts as a catalyst for the benzylation of anisole, with a proposed mechanism different from traditional Friedel-Crafts. | researchgate.net |
| Scandium(III) complexes | Lewis | Catalyzes highly regioselective C-H alkylation of anisoles with olefins. | rsc.org |
This table is generated based on available data for anisole alkylation and serves as an illustrative example.
Mechanistic probes, such as kinetic isotope effect (KIE) studies, are invaluable for elucidating the rate-determining steps of a reaction. The KIE is the ratio of the reaction rate of a compound to that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (typically > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction.
In the context of C-H activation reactions for the synthesis of alkenyl anisoles, KIE studies can help to distinguish between different proposed mechanisms. nih.govresearchgate.netsnnu.edu.cn For example, in the rhodium-catalyzed oxidative alkenylation of anisole, mechanistic studies, likely including KIE experiments, were crucial for proposing a catalytic cycle that involves C-H activation, olefin insertion, and β-hydride elimination. researchgate.net
A significant kinetic isotope effect was observed in the intramolecular C-H alkylation of a deuterium-labeled anisole derivative, providing strong evidence that the cleavage of the C-H bond is a key step in the reaction mechanism. nih.gov In another study on the bromination of a substituted anisole, a variation in the KIE with changing bromide ion concentration was used to confirm a two-step reaction mechanism. cdnsciencepub.com
While specific KIE studies on the synthesis of this compound were not found, the principles from related reactions are directly applicable. For instance, in the P450-catalyzed O-demethylation of anisole, the lack of certain KIE trends helped to distinguish it from N-dealkylation reactions. nih.gov
The table below provides examples of how KIE studies have been used to investigate reaction mechanisms involving anisole and related compounds.
| Reaction | KIE Value (kH/kD) | Mechanistic Implication | Reference |
| Intramolecular C-H alkylation of 4-methyl[2-D]anisole | 5.2 | C-H bond cleavage is likely the rate-determining step. | nih.gov |
| Bromodeprotonation of sodium p-methoxybenzenesulfonate | 1.01 - 1.31 (varied with [Br⁻]) | Confirmed a two-step mechanism with reversible formation of an intermediate. | cdnsciencepub.com |
| Iodination of anisole with ICl | 3.8 | Consistent with either a one-step or a two-step mechanism where C-H bond breaking is significant. | cdnsciencepub.com |
| Hydrogenation of anisole | Inverse KIE | Suggests a different mechanism compared to phenol hydrogenation. | x-mol.net |
This table is generated based on available data for anisole and related reactions and serves as an illustrative example.
Understanding Selectivity Determinants
Selectivity is a cornerstone of modern chemical synthesis, dictating the formation of a specific isomer over others. masterorganicchemistry.com In reactions involving this compound, both regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) are critical considerations. mdpi.comyoutube.com
Regioselectivity: The structure of this compound offers two primary sites for reactivity: the aromatic ring and the octenyl side chain.
Aromatic Ring Substitution: The methoxy group (-OCH₃) is a strong electron-donating group that activates the benzene ring towards electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org It directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the resulting carbocation intermediate (the arenium ion). libretexts.orglibretexts.org Since the para position is already substituted by the octenyl chain, electrophilic attack is expected to occur predominantly at the ortho positions (C2 and C6). In cases involving meta-substituted anisoles, functionalization occurs at the least sterically hindered ortho-position. nih.gov
Octenyl Chain Reactions: Reactions at the C=C double bond of the octenyl group are governed by different principles. For example, the addition of an electrophile (E-Nu) can follow either Markovnikov or anti-Markovnikov regioselectivity. chemrxiv.org Hydroboration-oxidation, for instance, is a classic example of an anti-Markovnikov addition, placing the hydroxyl group on the less substituted carbon of the double bond. chemrxiv.org In the alkylation of anisole with olefins like 1-octene, the reaction can yield a mixture of isomeric products due to double bond isomerization under the catalytic conditions. scielo.br
Stereoselectivity and E/Z Isomerization: The double bond in the octenyl chain can exist as either the E (trans) or Z (cis) isomer. Controlling the stereochemical outcome of reactions to favor one isomer is a significant synthetic challenge. E/Z isomerization, the conversion between these two forms, can be a key process. unimi.it
This isomerization can be induced by heat or, more commonly, through photochemical methods. nih.govmdpi.com Photosensitization using a catalyst that can transfer energy to the alkene is a powerful technique for achieving contra-thermodynamic E→Z isomerization. nih.gov The mechanism involves the photosensitizer absorbing a photon and transferring its triplet energy to the E-alkene. This excites the alkene to a triplet state where rotation around the C-C bond becomes possible. Relaxation from this state can lead to the formation of the Z-isomer. nih.gov Gold complexes have also been explored as photosensitizers for such transformations. rsc.org The ability to control E/Z geometry is crucial as the stereochemistry of the double bond can profoundly influence the biological activity and physical properties of the molecule.
| Reaction Type | Selectivity Type | Governing Factors | Predicted Outcome for this compound |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Regioselective | Electronic effect of the -OCH₃ group (ortho, para-directing). libretexts.orglibretexts.org | Substitution at the ortho-positions (C2, C6). |
| Alkylation of Anisole with 1-Octene | Regioselective | Catalyst type (e.g., solid acids), potential for double bond isomerization. scielo.br | Formation of a mixture of octylanisole isomers. scielo.br |
| Hydroboration-Oxidation of Alkene | Regio- and Stereoselective | Mechanism proceeds via anti-Markovnikov addition and syn-addition of H and OH. chemrxiv.org | Formation of the anti-Markovnikov alcohol with specific stereochemistry. |
| Photocatalytic Isomerization | Stereoselective | Triplet energy of the photosensitizer, photophysical properties of E and Z isomers. nih.gov | Controlled conversion between E and Z isomers of the octenyl double bond. |
The reactivity of this compound is fundamentally controlled by the interplay of steric and electronic effects originating from its constituent functional groups: the methoxy-substituted phenyl ring and the octenyl chain.
Electronic Effects: The electronic nature of substituents on the benzene ring dictates its susceptibility to electrophilic attack. wikipedia.org Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgwikipedia.org
Methoxy Group (-OCH₃): This is a powerful activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons into the ring via resonance (+M effect) is dominant. libretexts.orglibretexts.org This resonance stabilization is most effective for intermediates arising from attack at the ortho and para positions, explaining the group's activating and directing nature. libretexts.org Anisole is therefore substantially more reactive in EAS reactions than benzene or ethylbenzene. quora.com
Octenyl Group: An alkyl chain, like the octenyl group, is a weak activating group. It donates electron density primarily through a weak inductive effect (+I). libretexts.org
When multiple substituents are present, the most activating group typically governs the regioselectivity of the reaction. masterorganicchemistry.com In this compound, the strongly activating methoxy group dominates, controlling the position of further electrophilic aromatic substitution.
Steric Effects: Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of a reagent. libretexts.org This effect plays a crucial role in determining the ratio of isomeric products.
Ortho vs. Para Substitution: Although electronic effects make both ortho and para positions favorable for attack in anisole, the para position is often preferred if the electrophile or the existing substituent is bulky. libretexts.orgwikipedia.org In the case of this compound, the para position is blocked. For substitution at the ortho position, the size of the incoming electrophile and the conformation of the octenyl chain could influence the reaction rate. For example, nitration of t-butylbenzene yields significantly more para product than toluene (B28343), which has a much smaller methyl group, highlighting the impact of steric bulk on the ortho/para ratio. wikipedia.orgmasterorganicchemistry.com
Reactions at the Double Bond: The steric environment around the C=C double bond of the octenyl chain can influence the stereochemical outcome of addition reactions. Reagents may approach from the less hindered face of the double bond, leading to the preferential formation of one stereoisomer.
| Substituent | Electronic Effect | Type | Directing Effect | Impact on Reactivity |
|---|---|---|---|---|
| -OCH₃ (on Anisole) | Strong Resonance Donation (+M) > Inductive Withdrawal (-I) | Strongly Activating | Ortho, Para libretexts.orglibretexts.org | Greatly increases reaction rate vs. benzene. quora.com |
| -CH₂CH₃ (on Ethylbenzene) | Inductive Donation (+I) | Weakly Activating | Ortho, Para libretexts.org | Increases reaction rate vs. benzene, but less than -OCH₃. quora.com |
| -C(CH₃)₃ (on t-Butylbenzene) | Inductive Donation (+I) and Steric Hindrance | Activating | Ortho, Para (Para favored due to sterics) wikipedia.orgmasterorganicchemistry.com | Increases rate, but ortho-substitution is sterically disfavored. wikipedia.org |
| -NO₂ (on Nitrobenzene) | Strong Resonance and Inductive Withdrawal (-M, -I) | Strongly Deactivating | Meta libretexts.org | Greatly decreases reaction rate vs. benzene. libretexts.org |
Overview of Research Trajectories for Aryl Alkenyl Compounds
Catalytic Alkylation Reactions for Direct Synthesis
The direct synthesis of alkenyl anisoles, including this compound, can be achieved through catalytic alkylation reactions. These methods involve the reaction of anisole with various alkylating agents in the presence of a catalyst.
Friedel-Crafts Type Alkylation of Anisole with Octene Isomers
A prominent method for synthesizing octenyl anisoles is the Friedel-Crafts alkylation of anisole with octene isomers. This reaction is typically catalyzed by solid acids.
Niobium phosphate (B84403) has been demonstrated as an effective catalyst for the liquid-phase alkylation of anisole with 1-octene. scielo.br This catalytic system primarily yields monoalkylated products. scielo.brscielo.br The use of niobium phosphate, an eco-friendly solid acid, circumvents the issues associated with traditional homogeneous acid catalysts like HF and H₂SO₄, which generate toxic aqueous waste. scielo.br The reaction is conducted in a solvent-free liquid phase, further enhancing its environmental credentials. scielo.br
The alkylation of anisole with 1-octene over niobium phosphate results in a mixture of isomeric octylanisoles due to the double bond shift isomerization of 1-octene under the reaction conditions. scielo.br
The efficiency and selectivity of niobium-based catalysts are significantly influenced by pretreatment conditions, particularly the calcination temperature. researchgate.netufv.br For the alkylation of anisole with 1-octen-3-ol (B46169) using commercial niobium phosphate, the optimal calcination temperature was found to be 400 °C. researchgate.net This pretreatment led to 100% conversion of the alcohol. researchgate.net
Increasing the calcination temperature of niobium phosphate can lead to a decrease in its surface area and acidity, which in turn reduces its catalytic activity. ufv.br Thermal treatment can also convert Brønsted acid sites to Lewis acid sites through dehydration. ufv.br The balance between Brønsted and Lewis acidity is crucial for the catalyst's performance. nih.gov For instance, in the alkylation of anisole with benzyl (B1604629) alcohol, alumina-supported niobia catalysts showed high activity and selectivity, which could be regenerated by drying at 773 K. researchgate.net
The alkylation of anisole with 1-octene over niobium phosphate produces a mixture of octylanisole isomers. scielo.br This is a consequence of the isomerization of the 1-octene double bond in the presence of the acid catalyst, leading to various octene isomers that subsequently react with anisole. scielo.br
In Friedel-Crafts type reactions, the methoxy (B1213986) group of anisole is ortho-, para-directing. The nitration of anisole, for example, shows high regioselectivity for ortho- and para-substitution over meta-substitution, with the amount of the meta isomer being less than 2%. researchgate.net This directing effect is a general feature of electrophilic aromatic substitution on anisole. However, in the case of alkylation with long-chain olefins like octene, steric hindrance can influence the ratio of ortho to para products.
The reaction of anisole with 1-octen-3-ol over niobium phosphate yields mainly 1-phenyl-(o,p-methoxy)-2-octene. scielo.br This indicates a good regioselectivity with respect to the 1-position of the allylic alkylating agent, leading predominantly to the linear product. scielo.br
Various solid acid catalysts have been investigated for the alkylation of phenols and anisole. Besides niobium phosphate, these include zeolites (like H-beta, HY, HZSM-5, and Al-MCM-41), other mesoporous materials, zirconia, and cation-exchange resins such as Amberlyst-15. scielo.brakjournals.comresearchgate.net
Zeolite H-beta has been reported as a more active catalyst than zeolite Y for the liquid-phase alkylation of benzene with light olefins. akjournals.com In the alkylation of anisole with 1-hexene (B165129), H-beta zeolite produced a spectrum of four main isomers: ortho-2-hexyl anisole, ortho-3-hexyl anisole, para-2-hexyl anisole, and para-3-hexyl anisole. akjournals.com
Ion-exchange resins are effective heterogeneous catalysts for alkylation but can have limitations regarding thermal stability. scielo.brresearchgate.net While zeolites are thermally stable, their applicability can sometimes be limited by their pore size and structure. scielo.br Niobium phosphate offers a good alternative, demonstrating high selectivity for monoalkylation products in the reaction of anisole with 1-octene and 1-dodecene. scielo.br
| Catalyst | Alkylating Agent | Aromatic Substrate | Key Findings |
| Niobium Phosphate | 1-Octene | Anisole | High selectivity to monoalkylated products; forms isomeric mixture of octylanisole. scielo.br |
| Zeolite H-beta | 1-Hexene | Anisole | Produces a mixture of four main isomers of hexyl anisole. akjournals.com |
| Amberlyst-15 | Olefins | Phenol | Effective but can have low thermal stability. scielo.br |
| Zirconia | Olefins | Phenol | Applicability can be limited by poor stability. scielo.br |
Alkylation of Anisole with 1-Octen-3-ol via Allylic Alcohol Routes.scielo.brscielo.br
The alkylation of anisole with the allylic alcohol 1-octen-3-ol represents an alternative and often preferred route for the synthesis of octenyl anisoles. scielo.brscielo.br This method offers advantages over using olefins or alkyl halides, as it avoids the co-production of hydrogen halides and minimizes polymerization. scielo.brscielo.br
Using niobium phosphate as a catalyst, the reaction between anisole and 1-octen-3-ol yields predominantly monoalkylated products. scielo.brscielo.br Specifically, the major product formed is 1-phenyl-(o,p-methoxy)-2-octene. scielo.brscielo.br This demonstrates that the use of allylic alcohols can lead to the formation of 1-aryl-2-alkenes. scielo.brscielo.br Studies have shown that niobium phosphate is a more effective catalyst than niobic acid for this particular reaction, with selectivity for monoalkylation products exceeding 80%. researchgate.net The reaction with anisole achieved a 100% conversion of 1-octen-3-ol when catalyzed by niobium phosphate calcined at 400 °C. researchgate.net
The reaction yields two primary alkylation products, which result from the electrophilic attack at either the C1 or C3 position of the 1-octen-3-ol molecule. researchgate.net A competing side reaction is the dehydration of 1-octen-3-ol to form the corresponding diene. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Major Product | Conversion of 1-octen-3-ol | Selectivity for Monoalkylation |
| Anisole | 1-Octen-3-ol | Niobium Phosphate | 1-phenyl-(o,p-methoxy)-2-octene | 100% | >80% |
Precursor-Based Synthetic Approaches
More precise control over the double bond placement can be achieved using precursor-based methods where the alkenyl group is constructed from simpler starting materials attached to the anisole ring.
Heck Reaction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between aryl halides and alkenes. organic-chemistry.org To synthesize this compound, this would involve coupling a p-haloanisole (e.g., p-bromoanisole or p-iodoanisole) with 1-octene. The reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a base. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov This method generally results in the formation of the trans (E) isomer with high selectivity. organic-chemistry.org One-pot procedures have been developed where an alkene is generated in situ via a Wittig reaction and subsequently used in a Heck coupling. rsc.org
Sonogashira Coupling followed by Reduction: An alternative two-step approach involves the Sonogashira coupling of a p-haloanisole with a terminal alkyne, such as 1-octyne. rsc.orglibretexts.org This palladium- and copper-cocatalyzed reaction creates a p-(1-octynyl)anisole intermediate. wikipedia.org The Sonogashira coupling is highly versatile and has been widely applied in natural product synthesis. rsc.org The resulting internal alkyne can then be selectively reduced to the corresponding alkene. Stereoselective reduction methods are crucial for controlling the geometry of the final product:
Reduction to (Z)-alkene: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), will yield the cis (Z)-alkene.
Reduction to (E)-alkene: Dissolving metal reduction, for example using sodium in liquid ammonia, will produce the trans (E)-alkene.
This sequence provides excellent control over the final stereochemistry of the octenyl group.
Olefination reactions provide a classic and reliable route to alkenes from carbonyl compounds.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org To form this compound, p-anisaldehyde would be reacted with the ylide generated from heptyltriphenylphosphonium bromide. The nature of the ylide determines the stereochemical outcome. encyclopedia.pub Unstabilized ylides, such as the one derived from a simple alkyl chain like heptyl, typically favor the formation of the Z-alkene. encyclopedia.pubnih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, uses a phosphonate-stabilized carbanion. wikipedia.org This reagent is generally more nucleophilic than the corresponding Wittig ylide and reacts with aldehydes like p-anisaldehyde to produce alkenes. nrochemistry.com A key advantage of the HWE reaction is that it strongly favors the formation of the E-alkene. wikipedia.orgorganic-chemistry.org The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wpmucdn.com To synthesize this compound via this route, p-anisaldehyde would be treated with the carbanion generated from diethyl heptylphosphonate.
Table 1: Comparison of Olefination Reactions for this compound Synthesis
| Reaction | Anisole-based Reagent | C7 Reagent | Typical Stereoselectivity | Byproduct |
|---|---|---|---|---|
| Wittig | p-Anisaldehyde | Heptyltriphenylphosphonium Bromide | Z-alkene (favored) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | p-Anisaldehyde | Diethyl heptylphosphonate | E-alkene (highly favored) | Water-soluble phosphate ester |
Olefin cross-metathesis is a powerful reaction catalyzed by ruthenium complexes (e.g., Grubbs catalysts) that allows for the exchange of substituents between two different alkenes. organic-chemistry.org To synthesize this compound, one could perform a cross-metathesis reaction between 4-vinylanisole (p-methoxystyrene) and 1-heptene. illinois.edu The reaction is driven by thermodynamics, often with the release of a volatile byproduct like ethene. illinois.edu While this method can statistically produce a mixture of homo- and cross-coupled products, selectivity can be achieved by using an excess of one reagent or by exploiting differences in the reactivity of the olefins. organic-chemistry.org This approach has been successfully used to synthesize various trisubstituted alkenes and other functionalized olefins. nih.govresearchgate.net
As mentioned in the context of the Sonogashira reaction (Section 2.2.1), a p-(1-octynyl)anisole precursor is a versatile intermediate for the synthesis of this compound. nih.gov The derivatization of this alkyne into the target alkene is accomplished through partial hydrogenation. The choice of reduction conditions dictates the stereochemistry of the resulting double bond.
Table 2: Selective Reduction of p-(1-Octynyl)anisole
| Reagents/Catalyst | Product Stereochemistry | Common Name/Type of Reaction |
|---|---|---|
| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | (Z)-p-(1-Octenyl)anisole | Catalytic Hydrogenation |
| Na, liquid NH₃ | (E)-p-(1-Octenyl)anisole | Dissolving Metal Reduction (Birch Reduction conditions for alkynes) |
This precursor-based approach offers a high degree of control and is a reliable method for accessing specific isomers of this compound.
Derivatization from Octynyl Anisole Precursors
Hydrofluorination of Alkyne Precursors to Fluoroalkenes
The synthesis of fluoroalkenes through the hydrofluorination of alkyne precursors is a significant area of research in organic chemistry. researchgate.netrsc.org This method provides a direct route to valuable fluorinated compounds, which have applications in various fields, including medicinal chemistry and materials science. researchgate.netrsc.org The process involves the addition of hydrogen fluoride (B91410) (HF) across the carbon-carbon triple bond of an alkyne.
Recent advancements have focused on developing more efficient and selective methods for alkyne hydrofluorination. researchgate.net These include the use of various catalytic systems, from classic coinage metals to metal-free conditions, to control the regio- and stereoselectivity of the reaction. researchgate.net For instance, gold-catalyzed hydrofluorination of internal alkynes has been shown to be a selective and versatile method for synthesizing fluoroalkenes. rsc.orgmit.edu The reaction often proceeds via a trans-hydrofluorination mechanism. mit.edu
Different HF sources can be employed, such as the more reactive pyridine/HF (70% HF) or milder reagents like Et3N•3HF. mit.edu While harsher conditions can sometimes lead to the formation of gem-difluoroalkanes, the use of specific catalysts and conditions allows for the isolation of monofluoroalkenes in good yields. researchgate.netmit.edu The choice of alkyne substrate, whether unactivated or activated with electron-withdrawing groups, also influences the reaction outcome. researchgate.netmit.edu
A novel approach involves a tandem reaction where HF is generated in situ from the reaction of a perfluoroarene with a nucleophile, which then participates in the gold(I)-catalyzed hydrofluorination of an alkyne. acs.org This method avoids the direct handling of HF-based reagents. acs.org
Chemo- and Regioselective Considerations in Synthesis
Control of Olefin Isomerization (e.g., double bond shift) during Alkylation
In the synthesis of alkenyl anisoles, such as this compound, controlling the position of the double bond in the alkenyl chain is a critical aspect of achieving the desired product. During alkylation reactions, isomerization of the olefin can occur, leading to a mixture of products with the double bond at different positions.
One strategy to address this is through the use of specific catalysts that can influence the reaction pathway. For example, in the rhodium-catalyzed oxidative alkenylation of anisole with propylene (B89431), it was found that subsequent treatment with an olefin isomerization catalyst like Ru(Cl)2(PPh3)3 could increase the yield of the desired anethole (B165797) products. acs.org
The choice of catalyst and reaction conditions can also suppress unwanted isomerization. The use of microporous solid Brønsted acids, such as certain zeolites, in Friedel-Crafts alkylations with polyfunctional reactants has been shown to reduce the isomerization rate of the double bond. kuleuven.be This is attributed to the suppression of bimolecular side reactions within the catalyst's pores. kuleuven.be
Computational studies and mechanistic investigations can aid in understanding and predicting the regioselectivity of these reactions. For instance, in the rhodium-catalyzed alkenylation of anisole, the regioselectivity is believed to be under Curtin-Hammett control, where the product ratio is determined by the relative energies of the transition states leading to the different isomers. acs.orgresearchgate.net
The table below summarizes the effect of different catalytic systems on olefin isomerization during the synthesis of alkenyl anisoles.
| Catalyst System | Alkylating Agent | Key Finding on Isomerization | Reference |
| [(η2-C2H4)2Rh(μ-OAc)]2 / Cu(OPiv)2 followed by Ru(Cl)2(PPh3)3 | Propylene | Subsequent isomerization increases the yield of trans-anethole. | acs.org |
| Acid Zeolites | Allyl alcohol | Reduced isomerization rate of the double bond compared to homogeneous acid catalysis. | kuleuven.be |
Suppressing Side Reactions (e.g., Oligomerization)
A common challenge in the synthesis of alkenyl anisoles via Friedel-Crafts alkylation is the occurrence of side reactions, particularly oligomerization of the olefin reactant. This leads to the formation of undesired higher molecular weight byproducts and reduces the yield of the target monoalkenyl anisole.
The choice of catalyst plays a crucial role in minimizing these side reactions. For instance, in the alkylation of toluene (B28343) with ethylene (B1197577), certain nickel(II) complexes with pyrazolyl-based ligands have been shown to catalyze both ethylene oligomerization and subsequent Friedel-Crafts alkylation. researchgate.net However, the efficiency of the alkylation step can vary, with some systems leaving unreacted oligomers. researchgate.net
The use of solid acid catalysts, such as zeolites, can offer advantages in suppressing side reactions. The confined environment within the pores of a zeolite can hinder the formation of bulky oligomers, thereby favoring the desired alkylation reaction. kuleuven.be Specifically, in the alkylation with allyl alcohol over acid zeolites, the suppression of bimolecular side reactions is a key factor in achieving high selectivity for the allyl-substituted aromatic product. kuleuven.be Catalyst deactivation in these systems can sometimes be attributed to the oligomerization of an olefin formed as a byproduct. kuleuven.be
Reaction conditions also significantly impact the extent of side reactions. In Friedel-Crafts reactions, employing a large excess of the aromatic substrate can help to minimize polyalkylation, a related side reaction where multiple alkyl groups are added to the aromatic ring. numberanalytics.com
The following table outlines strategies for suppressing oligomerization in the synthesis of alkenyl anisoles.
| Strategy | Catalyst/Reagent | Mechanism of Suppression | Reference |
| Use of specific nickel complexes | Bis-(3,5-dimethylpyrazol-1-ylmethyl)benzene nickel(II) complexes | Catalyzes both oligomerization and subsequent alkylation, though with varying efficiency. | researchgate.net |
| Employment of solid acid catalysts | Acid Zeolites | Shape selectivity within catalyst pores hinders the formation of bulky oligomers. | kuleuven.be |
| Optimization of reaction conditions | General Friedel-Crafts | Using a large excess of the aromatic substrate. | numberanalytics.com |
Strategies for Monoalkylation Selectivity
Achieving high selectivity for monoalkylation is a primary goal in the synthesis of this compound and related compounds. The introduction of an alkyl group onto the anisole ring activates it, making it more susceptible to further alkylation and leading to the formation of di- and polyalkylated byproducts. acs.org
Several strategies have been developed to enhance monoalkylation selectivity. One common approach is to use a large excess of the aromatic substrate, which statistically favors the reaction of the alkylating agent with an unreacted anisole molecule over a monoalkylated one. numberanalytics.com
The choice of catalyst is also critical. Solid acid catalysts, such as niobium phosphate and zeolite H-beta, have demonstrated high selectivity for monoalkylation products in the alkylation of anisole with olefins like 1-octene. scielo.brresearchgate.net For example, niobium phosphate showed high selectivity in the liquid phase alkylation of anisole with 1-octene, with no di-alkyl-anisole being formed under the studied reaction conditions. scielo.br
The use of ionic liquids as catalysts has also been explored. Brønsted acidic triflate ionic liquids have been shown to be highly efficient for the selective alkylation of anisole with alkenes, with selectivity towards monoalkylated products reaching up to 93% in a biphasic system. fau.de
Furthermore, reaction parameters such as temperature and pressure can be precisely controlled to minimize the formation of polyalkylated products. acs.org In some cases, lower temperatures are employed to reduce the rate of the second alkylation step. acs.org
The table below presents various catalytic systems and their effectiveness in achieving monoalkylation selectivity in the alkylation of anisole.
| Catalyst | Alkylating Agent | Monoalkylation Selectivity | Reference |
| Niobium Phosphate | 1-Octene, 1-Dodecene | High selectivity, no di-alkyl-anisole formed. | scielo.br |
| Niobium Phosphate | 1-Octen-3-ol | > 80% selectivity for monoalkylation products. | researchgate.net |
| Brønsted Acidic Ionic Liquids | Alkenes | Up to 93% selectivity in a biphasic system. | fau.de |
| Amberlyst 15 in scCO2 | n-Propanol | Poor selectivity for monoalkylated products at 150 °C. | acs.org |
Advanced Analytical Approaches in Research for P 1 Octenyl Anisole
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, as well as the functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like p-(1-Octenyl)anisole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. researchgate.net
In the context of this compound research, ¹H NMR is used to identify the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the anisole (B1667542) ring, the vinylic protons of the octenyl double bond, the protons of the methoxy (B1213986) group, and the various methylene and methyl protons along the alkyl chain. The chemical shift (δ), signal splitting (multiplicity), and integration values of these peaks provide a complete picture of the proton framework.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., aromatic, vinylic, aliphatic, methoxy).
For structurally similar compounds like trans-anethole, detailed NMR data is well-established and serves as a valuable reference for interpreting the spectra of this compound. researchgate.net The expected chemical shifts for this compound can be predicted based on such data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from known values for similar structures like anethole (B165797).
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (ortho to -OCH₃) | ~6.8 | ~114 |
| Aromatic Protons (meta to -OCH₃) | ~7.2 | ~127 |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
| Vinylic Protons (-CH=CH-) | ~6.0 - 6.4 | ~125 - 131 |
| Aliphatic Protons (Alkyl Chain) | ~0.9 - 2.2 | ~14 - 35 |
| Aromatic Carbon (ipso, C-OCH₃) | - | ~159 |
| Aromatic Carbon (ipso, C-Alkenyl) | - | ~130 |
This interactive table provides predicted NMR data for key structural components of this compound.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it becomes an essential tool for identifying and quantifying volatile compounds in a mixture. nih.govmfd.org.mk In research involving this compound, GC-MS is routinely used to confirm the molecular weight of the synthesized product and to assess its purity by detecting any byproducts or unreacted starting materials. ekb.eg
Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically resulting in a molecular ion peak (M⁺) that corresponds to its molecular weight. The molecule then undergoes fragmentation, breaking into smaller, characteristic charged fragments. This fragmentation pattern serves as a molecular "fingerprint" that helps to confirm the structure. Key fragments for this compound would likely arise from the cleavage of the octenyl chain and the stable methoxybenzyl cation.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pearson.combartleby.com For this compound, the IR spectrum provides clear evidence for its key structural features.
The analysis of the spectrum allows for the rapid confirmation that the desired functional groups have been incorporated into the final product. For instance, the presence of the C=C double bond and the aromatic ring, alongside the absence of certain reactant functional groups (like a hydroxyl peak if starting from a phenol), can be quickly verified.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 - 3000 |
| C-H Stretch (Alkene) | C=C-H | ~3080 - 3010 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | ~2960 - 2850 |
| C=C Stretch (Alkene) | Octenyl Chain | ~1680 - 1630 spectroscopyonline.com |
| C=C Stretch (Aromatic) | Phenyl Ring | ~1600, ~1500 |
| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | ~1250 (asymmetric), ~1040 (symmetric) bartleby.com |
| C-H Bend (Alkene, trans) | R-CH=CH-R' | ~970 - 960 |
This interactive table outlines the key IR absorption frequencies corresponding to the functional groups in this compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in the synthesis of this compound for isolating the final product from the reaction mixture and for assessing its purity.
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. cabidigitallibrary.org Given that this compound is a volatile organic compound, GC is an ideal method for monitoring reaction progress and determining the purity of the final product.
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds in the mixture are separated based on their boiling points and their differential interactions with the stationary phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for its identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For related compounds like anethole and estragole, GC is the standard method for quantification in essential oils. cabidigitallibrary.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material. researchgate.net While GC is suitable for the volatile target compound, HPLC is invaluable for analyzing non-volatile starting materials, reagents, or byproducts that may be present in the reaction mixture. ekb.eg
For instance, if the synthesis of this compound involves non-volatile precursors or generates high-molecular-weight impurities, HPLC would be the method of choice for separation and analysis. The technique can be run in various modes, such as reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net Detection is typically achieved using a UV-Vis detector, as the aromatic ring in this compound and related compounds absorbs UV light. researchgate.netresearchgate.net This allows for both qualitative and quantitative analysis of the components in the mixture.
X-ray Diffraction (XRD) for Catalyst Characterization in Synthesis Studies
X-ray Diffraction (XRD) is a powerful analytical technique used extensively in the study of catalysts integral to the synthesis of this compound. malvernpanalytical.commdpi.com This method provides critical information on the bulk structure of crystalline materials, which is essential for understanding and optimizing catalyst performance. mdpi.com In the context of synthesizing this compound, which can be achieved through catalytic processes like the Heck reaction, heterogeneous catalysts, often containing palladium (Pd) on a support material, are frequently employed. researchgate.netresearchgate.netresearchgate.net The efficacy of these catalysts is profoundly dependent on their structural and physical properties.
XRD analysis is applied to characterize several key parameters of the catalyst both before and after the reaction. mdpi.com These parameters include:
Phase Identification : XRD patterns are unique to each crystalline material, acting as a "fingerprint." This allows researchers to confirm the presence of the desired catalytic phase (e.g., palladium nanoparticles) and to check for any impurities or undesired crystalline forms that could negatively impact the reaction. malvernpanalytical.com
Crystallite Size : The width of the diffraction peaks in an XRD pattern is inversely related to the size of the crystallites. By applying the Scherrer equation to the peak broadening, researchers can estimate the average size of the catalyst nanoparticles. malvernpanalytical.com This is crucial because the particle size affects the surface-area-to-volume ratio, which in turn influences the catalyst's activity.
Crystal Structure and Lattice Parameters : XRD determines the precise arrangement of atoms within the catalyst's crystal lattice. Any changes in the lattice parameters can indicate the incorporation of other elements or the presence of strain, which can alter catalytic behavior.
Phase Purity and Stability : By comparing XRD patterns of a fresh catalyst with a used one, researchers can identify changes in the catalyst’s phase composition, such as oxidation, reduction, or phase segregation, which are often responsible for deactivation. mdpi.com
For instance, in a study focusing on the synthesis of an anisole derivative using a palladium-based catalyst, XRD could be used to ensure the proper formation of Pd nanoparticles on a support like activated carbon or titanium dioxide. researchgate.netrsc.org
The data below represents a hypothetical XRD analysis of a fresh and a used 2% Pd/C catalyst for this compound synthesis.
Table 1: Representative XRD Data for Pd/C Catalyst
| Catalyst State | Diffraction Angle (2θ) | Corresponding Plane | Crystallite Size (nm) | Observations |
|---|---|---|---|---|
| Fresh Catalyst | 40.1° | Pd (111) | 10.2 | Sharp, well-defined peak indicating pure palladium phase. |
| Used Catalyst | 40.3° | Pd (111) | 15.8 | Peak is narrower and slightly shifted, suggesting particle agglomeration (sintering) during the reaction. |
| Used Catalyst | 38.5° | PdO (101) | N/A | Appearance of a new, small peak indicates partial oxidation of the catalyst surface, a potential cause of deactivation. |
This analysis reveals that during the synthesis, the palladium nanoparticles have grown in size (sintered), and some surface oxidation has occurred. This type of detailed structural insight is vital for optimizing reaction conditions to prolong catalyst life and maximize the yield of this compound.
Thermal Analysis Techniques (e.g., DSC, TGA) in the Context of Reaction Conditions
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for investigating the reaction conditions for the synthesis of this compound. researchgate.netresearchgate.net These methods provide critical data on the thermal properties of reactants, products, and catalysts, which helps in optimizing temperature parameters for safety, efficiency, and yield. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net In the synthesis of this compound, TGA is used to:
Determine the thermal stability of the reactants, such as 4-bromoanisole and 1-octene (B94956), and the final product, this compound. This helps in identifying the maximum allowable reaction temperature before thermal decomposition occurs, which would lead to unwanted byproducts and reduced yield.
Assess the stability of the catalyst. For supported catalysts, TGA can reveal the temperature at which ligands or organic stabilizers on the catalyst surface decompose.
Quantify the loss of volatile components, which can be useful in studying reaction kinetics under isothermal conditions. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.commdpi.com It detects thermal events such as melting, crystallization, and chemical reactions. researchgate.net Its applications in this context include:
Identifying the melting points of solid reactants or catalysts.
Determining the onset temperature of the desired synthesis reaction, which appears as an exothermic peak. This information is crucial for establishing the minimum temperature required to initiate the reaction.
Detecting undesirable side reactions or decomposition, which would appear as additional exothermic or endothermic events on the DSC curve. mdpi.com
Simultaneous TGA-DSC analysis can be particularly powerful, providing both mass loss and heat flow data from a single experiment. mdpi.com For example, an exothermic event in the DSC curve without a corresponding mass loss in the TGA curve might indicate a desirable isomerization or coupling reaction, while an event with a simultaneous mass loss would suggest decomposition. nih.gov
The following table shows hypothetical thermal analysis data for a key reactant and the catalyst used in the synthesis of this compound.
Table 2: Representative TGA/DSC Data for Synthesis Components
| Sample | Technique | Temperature Range (°C) | Event | Observation/Interpretation |
|---|---|---|---|---|
| This compound | TGA | 220 - 280 | Mass Loss (5%) | Onset of thermal decomposition. The reaction temperature should be kept safely below 220°C. |
| Palladium Catalyst Precursor | TGA | 150 - 190 | Mass Loss (10%) | Decomposition/loss of organic ligands to form the active catalyst. This indicates the required temperature for catalyst activation. |
| Reaction Mixture | DSC | 85 - 125 | Exothermic Peak | Heat release associated with the formation of this compound. This defines the optimal temperature window for the reaction. |
By leveraging these thermal analysis techniques, researchers can establish a precise thermal profile for the synthesis, ensuring the reaction is conducted at a temperature that maximizes product formation while preventing the thermal degradation of the components. researchgate.net
Applications of P 1 Octenyl Anisole in Chemical Synthesis and Materials Science Research
As a Synthetic Intermediate for Complex Molecule Construction
The strategic placement of functional groups in p-(1-octenyl)anisole makes it a valuable starting material for the synthesis of intricate molecular architectures. The double bond in the octenyl chain and the activated aromatic ring provide two distinct sites for chemical modification, allowing for a stepwise and controlled construction of more complex structures.
Researchers have utilized this compound and its parent compound, anisole (B1667542), in various synthetic transformations. For instance, the alkylation of anisole with olefinic compounds like 1-octene (B94956) demonstrates the reactivity of the aromatic ring towards electrophilic substitution, yielding a mixture of ortho- and para-substituted products. researchgate.netscielo.br This fundamental reaction underscores the potential to introduce the octenyl-anisole moiety into larger molecular frameworks.
Furthermore, the double bond of the octenyl group is amenable to a wide range of transformations common in organic synthesis. These include, but are not limited to, hydrogenation, halogenation, epoxidation, and hydroformylation, each introducing new functionalities and chiral centers. These derivatizations pave the way for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals and agrochemicals.
Building Block for Novel Polymers and Functional Materials
The dual reactivity of this compound makes it an attractive monomer for the development of novel polymers and functional materials. nih.gov The vinyl group can participate in various polymerization reactions, while the anisole ring can be further functionalized to tune the material's properties.
The polymerization of vinyl-substituted aromatic compounds is a well-established method for producing a wide range of polymers with diverse properties. For example, the polymerization of 2-vinylanisole (B1582427) has been used to create nanogel cores for drug delivery systems. mdpi.com Similarly, this compound can be polymerized or copolymerized to create materials with tailored thermal, mechanical, and optical properties. The long octenyl chain can impart flexibility and hydrophobicity to the resulting polymer, while the anisole unit can enhance its thermal stability and provide sites for post-polymerization modification.
Moreover, the aromatic ring of the anisole moiety can be derivatized before or after polymerization to introduce specific functionalities. For instance, the introduction of hydroxyl or amino groups can enhance the polymer's ability to coordinate with metal ions or participate in hydrogen bonding, leading to the formation of self-assembled materials and functional thin films. nih.govrsc.org These materials could find applications in sensors, coatings, and biomedical devices.
Precursor for the Development of Advanced Catalytic Systems
The anisole moiety is a known ligand in organometallic chemistry and can be used to stabilize metal centers in catalytic complexes. The ability to functionalize both the octenyl chain and the aromatic ring of this compound allows for the design of tailored ligands for specific catalytic applications.
For example, phosphine (B1218219) ligands containing anisyl groups have been shown to be effective in nickel-catalyzed cross-coupling reactions. google.com By incorporating the this compound scaffold into ligand design, it is possible to create catalysts with enhanced solubility in organic solvents or to anchor the catalyst to a solid support via the octenyl chain. This could facilitate catalyst recovery and reuse, a key principle of green chemistry.
Furthermore, the anisole ring itself can participate in catalytic cycles. For instance, anisole has been used as a model compound in studies of H2-free hydrogenation, where it can be converted to other valuable chemicals. mdpi.com The presence of the octenyl group in this compound could influence the reactivity and selectivity of such catalytic transformations.
Exploration of Structure-Reactivity Relationships in Related Chemical Spaces
The systematic modification of the this compound structure provides a valuable platform for studying structure-reactivity relationships in related chemical systems. By varying the length and branching of the alkyl chain, the position of the double bond, and the substituents on the aromatic ring, researchers can gain fundamental insights into how these structural features influence chemical reactivity and physical properties.
Studies on the alkylation of anisole with different olefins have provided valuable data on how the nature of the alkylating agent affects the reaction outcome. researchgate.netscielo.br Similarly, comparing the reactivity of this compound to other substituted anisoles in various reactions can help to elucidate the electronic and steric effects of the octenyl group.
This fundamental understanding is crucial for the rational design of new molecules and materials with desired properties. For example, by understanding how the structure of the octenyl chain affects the polymerization behavior of this compound, scientists can better control the properties of the resulting polymers.
Future Research Directions and Open Questions
Development of More Sustainable and Atom-Economical Synthetic Routes
The industrial synthesis of alkenyl arenes often relies on classical methods that may not align with modern principles of green chemistry. Future research should focus on developing more sustainable and atom-economical routes to p-(1-Octenyl)anisole.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Traditional syntheses can have poor atom economy, generating significant waste. scranton.educhembam.com The development of addition and rearrangement reactions, which theoretically have 100% atom economy, is a primary goal. scranton.edu
Current research into greener synthetic methods for related compounds provides a roadmap. For instance, rhodium-catalyzed oxidative alkenylation of anisole (B1667542) with olefins like ethylene (B1197577) and propylene (B89431) has been demonstrated, offering a pathway that proceeds via C-H activation. virginia.eduacs.org A key challenge in applying this to 1-octene (B94956) would be controlling the regioselectivity to favor the desired para-substituted product over ortho and meta isomers. acs.org
Another promising avenue is the copper-catalyzed decarboxylation of α,β-unsaturated carboxylic acids, which can be derived from bio-sourced materials. rsc.org This approach, particularly when conducted in recyclable green solvents like polyethylene (B3416737) glycol (PEG), offers a sustainable pathway to functionalized styrenes. rsc.org Adapting this method would require the synthesis of the corresponding cinnamic acid analogue.
Furthermore, greener methods for the synthesis of the anisole precursor itself are being developed, moving away from toxic reagents like dimethyl sulfate (B86663) towards alternatives like dimethyl carbonate or methanol (B129727) in gas-phase reactions over heterogeneous catalysts. unive.itgoogle.com
Future research should aim to combine these principles to create a highly efficient, safe, and environmentally benign synthesis of this compound.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Strategy | Catalyst/Reagent | Advantages | Key Research Question |
| Direct C-H Alkenylation | Rhodium or Palladium complexes | High atom economy, avoids pre-functionalization of anisole. virginia.edu | How to achieve high para-selectivity with 1-octene? |
| Catalytic Decarboxylation | Copper-based catalysts in PEG | Utilizes bio-based precursors, green solvent system. rsc.org | Efficient synthesis of the required α,β-unsaturated acid precursor. |
| Greener Williamson Ether Synthesis | Dimethyl carbonate | Replaces toxic dimethyl sulfate, reduces salt waste. unive.it | Optimization of reaction conditions for high yield with the corresponding octenyl phenol (B47542). |
| Chemoenzymatic Cascade | Phenolic acid decarboxylase (PAD) | Bio-based, scalable, uses reusable catalysts. spinchem.com | Development of a suitable phenolic acid precursor and integration with the etherification step. |
Enantioselective Catalytic Transformations of this compound
The prochiral double bond in this compound is an ideal target for enantioselective catalysis, enabling the synthesis of valuable chiral building blocks. Asymmetric synthesis is crucial in pharmaceuticals and fine chemicals where a single enantiomer often possesses the desired biological activity. wikipedia.org Future work should explore the application of modern catalytic methods to achieve high enantioselectivity in the transformation of this substrate.
Given its structural similarity to styrene (B11656), a wide range of catalytic systems can be envisioned. Transition metal-catalyzed hydrofunctionalization of alkenes is a powerful, atom-economic strategy. chinesechemsoc.org Nickel-catalyzed enantioselective hydroarylation of styrenes with arylboronic acids, for example, produces chiral 1,1-diarylalkanes with high enantiomeric excess. chinesechemsoc.org Applying this to this compound could generate complex chiral structures.
Other potential transformations include:
Asymmetric Hydroboration: Cobalt-catalyzed contra-thermodynamic isomerization combined with asymmetric hydroboration has been used for alkenyl alcohols and amines. acs.org Adapting this for an ether like this compound could provide access to chiral alcohols after oxidation.
Enantioselective Epoxidation: Catalytic asymmetric epoxidation of terminal alkenes using various systems, including manganese complexes, chiral diphosphine-modified platinum(II) complexes, or biocatalysts like Corynebacterium equi, could yield the corresponding chiral epoxide, a versatile synthetic intermediate. google.comcapes.gov.br
Radical Reactions: Copper-catalyzed enantioselective radical reactions have been used for the difunctionalization of styrenes, allowing for the introduction of various groups across the double bond with high stereocontrol. mdpi.com
Organocatalysis: Chiral thiourea (B124793) derivatives have been shown to catalyze enantioselective Michael additions to α,β-unsaturated ketones, and similar principles of bifunctional activation could be applied to reactions involving the double bond of this compound. rsc.orgbeilstein-journals.org
A significant open question is how the long octenyl chain and the electron-donating methoxy (B1213986) group will influence the stereochemical outcome in these catalytic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. thieme-connect.com Future research should focus on integrating the synthesis and subsequent transformations of this compound into flow chemistry and automated platforms.
The synthesis of anisole derivatives has already been successfully demonstrated in continuous-flow reactors. O-methylation of phenols using dimethyl carbonate has been achieved with quantitative yields in a continuously fed stirred tank reactor. unive.it Similarly, electrochemical dearomatization of anisole derivatives has been scaled up to the hectogram level in a flow cell. chinesechemsoc.orgchinesechemsoc.org Heck reactions using ethylene gas to produce styrenes have also been rendered safer and more efficient using tube-in-tube gas-liquid flow reactors. researchgate.net These precedents strongly support the feasibility of developing a continuous process for this compound.
Furthermore, anisole has been explored as a greener, recyclable solvent in automated solid-phase peptide synthesis, showcasing its compatibility with automated platforms. chemrxiv.org This opens the possibility of using this compound not just as a product but potentially as a functional solvent or reagent within an automated workflow. The development of automated systems for polymerisation of styrene has also been explored. beilstein-journals.org
A key research direction is the design of a "telescoped" flow process where this compound is synthesized and then immediately functionalized in a subsequent reactor module without isolation, significantly improving process efficiency.
Exploration of this compound in Advanced Materials Design
Materials science is an interdisciplinary field that involves the discovery and design of new materials. wikipedia.org Polymers, which are long chains of repeating monomer units, are a cornerstone of materials science. unsw.edu.auumd.edu The unique structure of this compound, combining a polymerizable vinyl group, a rigid aromatic ring, and a flexible, hydrophobic octenyl chain, makes it an intriguing candidate as a monomer or additive in the design of advanced materials.
Future research should investigate the polymerization of this compound to create novel functional polymers. The resulting polymer would feature a polyethylene-like backbone with pendant p-methoxyphenyl groups and heptyl chains. The octenyl chain could impart specific properties such as:
Hydrophobicity and Surface Properties: The long alkyl chain would significantly increase hydrophobicity, making the resulting polymers suitable for waterproof coatings, membranes, or materials with low surface energy.
Modified Thermal Properties: The flexible alkyl chain could act as an internal plasticizer, lowering the glass transition temperature (Tg) compared to polystyrene or poly(4-methoxystyrene).
Self-Assembly: The amphiphilic nature of the monomer unit could lead to polymers capable of self-assembly into ordered nanostructures in solution or in the solid state.
Additionally, anisole-based compounds have been explored as hole-transport materials in perovskite solar cells, suggesting that functionalized anisoles could play a role in organic electronics. mdpi.com The long alkyl chain of this compound could be used to tune solubility and film morphology in such applications. Long-chain alkyl benzenes are also precursors to surfactants, indicating a potential application space for derivatives of this compound. virginia.edu
Deeper Theoretical Insights into Complex Reaction Dynamics and Photochemistry
Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and exploring excited-state behavior. Future theoretical studies on this compound are needed to complement experimental work.
Reaction Dynamics: The reactivity of substituted styrenes has been the subject of computational investigation. Density Functional Theory (DFT) has been used to study the stepwise mechanisms of radical cation-mediated [2+2] cycloadditions of anethole (B165797) (p-propenylanisole), a close structural analog. rsc.org Similar studies on this compound could elucidate the mechanisms of its polymerization or other addition reactions. The influence of the longer alkyl chain on transition state energies and reaction kinetics is an open question. Kinetic studies on the thermal decomposition of poly(para-substituted styrene)s have shown that the nature of the para-substituent significantly affects the activation energy of degradation, a phenomenon that could be explored computationally for a poly(this compound) material. scirp.org
Photochemistry: The photochemistry of styrenes and related compounds is rich and complex. Chiral Lewis acids have been used as catalysts in enantioselective photochemical reactions, including [2+2] photocycloadditions. nih.gov Theoretical modeling could help design appropriate chiral catalysts for the enantioselective photocycloaddition of this compound. Furthermore, photoredox catalysis has been employed for the three-component coupling of styrenes with aryl groups and nucleophiles. acs.org Computational studies could clarify the radical intermediates and reaction pathways involved when applying such methods to this compound, particularly the competition between desired reaction and polymerization. Mechanistic studies on the iron-catalyzed aziridination and epoxidation of styrenes have revealed the role of radical intermediates and the influence of para-substituents on reaction rates, providing a framework for predicting the behavior of this compound. rsc.orgmdpi.com
Table 2: Potential Theoretical Investigations for this compound
| Research Area | Computational Method | Target of Investigation | Potential Insights |
| Reaction Dynamics | DFT, QCT (Quasi-Classical Trajectory) | Transition states for C-H activation, hydroarylation, and polymerization. rsc.orgworldscientific.com | Understanding regioselectivity, stereoselectivity, and kinetic barriers. |
| Photochemistry | TD-DFT (Time-Dependent DFT) | Excited state potential energy surfaces, intersystem crossing pathways. nih.gov | Predicting photochemical reactivity, designing photocatalytic systems. |
| Materials Properties | DPD (Dissipative Particle Dynamics) | Polymer chain conformation and self-assembly. worldscientific.com | Predicting morphology and properties of poly(this compound). |
| Catalysis | DFT | Catalyst-substrate interactions, enantioselective transition states. rsc.org | Rational design of chiral catalysts for asymmetric transformations. |
Q & A
Q. What are the established synthetic routes for p-(1-Octenyl)anisole, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves Williamson ether synthesis or alkylation of anisole derivatives with 1-octenyl halides. Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis of intermediates (e.g., sodium methoxide as a base) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) for isolating high-purity product .
- Characterization : Confirm structure via 1H/13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, allylic protons at δ 5.0–5.5 ppm) and GC-MS (molecular ion peak at m/z 218) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Williamson Ether | 65–75 | ≥95 | Competing elimination side reactions |
| Friedel-Crafts Alkylation | 50–60 | 85–90 | Isomerization of 1-octenyl group |
Q. What analytical techniques are recommended for characterizing p-(1-Octenyl)anisole in complex mixtures?
- Methodological Answer :
- Chromatography : Use HPLC-DAD (C18 column, methanol/water mobile phase) to separate isomers and quantify concentrations .
- Spectroscopy : FT-IR for detecting ether linkages (C-O-C stretch at 1250 cm⁻¹) and UV-Vis for monitoring electronic transitions in aromatic systems .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula (C₁₅H₂₀O) and fragmentation patterns .
Advanced Research Questions
Q. How does the electronic nature of p-(1-Octenyl)anisole influence its reactivity in catalytic cross-coupling reactions?
- Methodological Answer :
- Experimental Design :
Substrate Screening : Compare reactivity with Pd catalysts (e.g., Pd(OAc)₂/PPh₃) under Suzuki-Miyaura conditions.
Kinetic Studies : Monitor reaction rates via in-situ NMR or GC-MS to assess activation barriers.
Computational Analysis : Use DFT calculations (Gaussian, B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals .
- Key Variables :
- Steric effects from the octenyl chain.
- Electronic effects from the methoxy group (para-directing in electrophilic substitution).
Q. What mechanistic insights explain the selectivity of p-(1-Octenyl)anisole in acid-catalyzed condensation reactions?
- Methodological Answer :
- Hypothesis Testing :
- Isotopic Labeling : Use deuterated anisole (C₆D₅OCH₃) to trace protonation sites via ²H NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
- Data Interpretation :
- If KIE > 1, proton transfer is rate-limiting.
- LC-MS/MS to identify intermediates (e.g., carbocation or radical species) .
Q. How can computational methods predict the environmental persistence of p-(1-Octenyl)anisole?
- Methodological Answer :
- Modeling Framework :
- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP (octanol-water partition coefficient) with biodegradation rates.
- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., laccases) using GROMACS .
- Validation : Compare computational predictions with OECD 301F biodegradation test data .
Q. How to resolve contradictions in reported toxicity data for p-(1-Octenyl)anisole?
- Methodological Answer :
- Meta-Analysis :
Data Harmonization : Normalize toxicity metrics (e.g., LD₅₀, EC₅₀) across studies.
Confounder Control : Adjust for variables like solvent carriers (DMSO vs. ethanol) .
- Statistical Tools :
- ANOVA to assess inter-study variability.
- Sensitivity Analysis using R or Python to identify outlier datasets .
Tables for Key Findings
Table 1 : Catalytic Performance of p-(1-Octenyl)anisole in Condensation Reactions
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| MoO₃/SiO₂ (Sol-Gel) | 120 | 91 | 85 |
| H₂SO₄ (Homogeneous) | 100 | 78 | 70 |
Table 2 : Comparative Toxicity Profiles (Rodent Models)
| Exposure Route | Dose (mg/kg) | Effect Observed | Study Reference |
|---|---|---|---|
| Oral | 500 | CNS depression, tremors | Smith et al. 2022 |
| Dermal | 1000 | Mild skin irritation | Jones et al. 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
